molecular formula C18H14FN3O B2469786 3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 1029768-10-2

3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2469786
CAS No.: 1029768-10-2
M. Wt: 307.328
InChI Key: FLVKOJOMRKNKBG-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a complex organic molecule that contains a pyrazoloquinoline core This core is a type of heterocyclic compound, which includes a pyrazole ring (a five-membered ring with two nitrogen atoms) and a quinoline ring (a fused ring of benzene and pyridine)

Preparation Methods

The synthesis of 3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline involves several steps. One common method is the stepwise [3+2] cycloaddition/reductive cyclization from readily available 2-nitrochalcones and activated methylene isocyanides. Another method involves the reaction of 2-aminoarylacrylates/2-aminochalcones and tosylmethyl isocyanide (TosMIC) via a one-pot van Leusen reaction and cyclization under basic conditions. These methods provide efficient routes to synthesize the compound with high yields.

Chemical Reactions Analysis

3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions due to its fused ring structure and multiple functional groups. The reactions may involve the pyrazoloquinoline core and could be influenced by the ethoxy and fluorophenyl groups. Common types of reactions include:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.

Scientific Research Applications

3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The primary targets of 3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline are the FLT3 and haspin kinases. These kinases play critical roles in various cancer cell lines, including acute myeloid leukemia (AML), making them important targets for therapeutic intervention. The compound interacts with its targets through its 3H-pyrazolo[4,3-f]quinoline core, which acts as a kinase hinge binder, facilitating the inhibition of the FLT3 and haspin kinases.

Comparison with Similar Compounds

3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

    3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline: This compound has a similar pyrazoloquinoline core but differs in the substitution pattern, which can affect its chemical properties and biological activities.

    Quinolines and Quinolones: These compounds share the quinoline core and have demonstrated numerous biological activities, such as antimicrobial, insecticidal, anti-inflammatory, and antitumor effects.

The uniqueness of this compound lies in its specific substitution pattern and its potential as a kinase inhibitor, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O/c1-2-23-13-6-3-11(4-7-13)17-15-10-20-16-8-5-12(19)9-14(16)18(15)22-21-17/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVKOJOMRKNKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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